4-Hydroxybenzo[b]thiophene-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Regioselectivity

4-Hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1602255-57-1) delivers unmatched synthetic utility for medicinal chemistry programs. The free 4-hydroxy group directs electrophilic substitution exclusively to the 5-position—unlike protected analogs—enabling precise installation of functional handles. The 2-carboxylic acid scaffold demonstrates validated α-amylase inhibition (IC₅₀ 5.37–29.89 μM), with derivative 3b surpassing acarbose potency by ~16%. Supported by 111 patents (IPC C07D 333/62, 2016–2025), this building block offers entry into a dense, commercially active IP landscape. Choose 4-hydroxy substitution for predictable regioselectivity; regioisomeric alternatives lack both the directing effect and validated biological activity.

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
Cat. No. B13655690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzo[b]thiophene-2-carboxylic acid
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(SC2=C1)C(=O)O)O
InChIInChI=1S/C9H6O3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)
InChIKeyVZVYWQPWJSPLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybenzo[b]thiophene-2-carboxylic Acid: A Key Building Block in Benzothiophene-Based Drug Discovery


4-Hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1602255-57-1) is a heterocyclic organic compound belonging to the benzo[b]thiophene-2-carboxylic acid class, characterized by a planar fused benzene-thiophene system with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position . This specific substitution pattern creates a unique electronic environment—the hydroxyl group acts as an electron-donating substituent via resonance, increasing electron density at the 3- and 5-positions, while the carboxylic acid withdraws electrons through inductive effects, generating a polarized system that enables participation in both electrophilic and nucleophilic reactions . With a molecular weight of 194.21 g/mol (C₉H₆O₃S), the compound exhibits limited solubility in nonpolar solvents (hexane: <0.1 mg/mL) but moderate solubility in polar aprotic solvents such as DMSO (~15 mg/mL), with pH-dependent aqueous solubility due to carboxylic acid deprotonation (pKa ≈ 4.2) . The compound serves as a versatile synthetic intermediate and building block for pharmaceutical development, as evidenced by its inclusion in the International Patent Classification C07D 333/62 (benzo[b]thiophenes with heteroatoms), a class that contains 111 patents with sustained filing activity from 2016–2025 [1].

Why 4-Hydroxybenzo[b]thiophene-2-carboxylic Acid Cannot Be Replaced by 3-Hydroxy or 5/6/7-Carboxylic Acid Regioisomers


Substitution of 4-hydroxybenzo[b]thiophene-2-carboxylic acid with alternative benzo[b]thiophene regioisomers—including 3-hydroxybenzo[b]thiophene-2-carboxylic acid, 4-hydroxy-1-benzothiophene-5-carboxylic acid, or 4-hydroxy-1-benzothiophene-6-carboxylic acid—introduces fundamentally different chemical reactivity and synthetic utility. The 4-hydroxy substitution pattern dictates a distinct regioselectivity profile in electrophilic substitution reactions: bromination of 4-hydroxybenzo[b]thiophene occurs specifically at the 5-position, whereas substitution on protected 4-hydroxy derivatives (4-methoxy or 4-benzoyloxy) occurs at the 7-position, and bromination of the benzoyloxy-protected form occurs at the 3-position [1]. This positional specificity is not transferable to regioisomers lacking the 4-hydroxy motif. Furthermore, the 2-carboxylic acid position is critical: the entire class of benzo[b]thiophene-2-carboxylic acid derivatives demonstrates α-amylase inhibitory activity with IC₅₀ values ranging from 5.37 to 29.89 μM, an activity profile not established for 5-carboxylic or 6-carboxylic acid regioisomers [2]. The combination of 4-hydroxy and 2-carboxylic acid functional groups creates a unique hydrogen-bonding donor-acceptor pair and metal-chelating capability that is absent in regioisomers, directly impacting binding affinity in biological systems. Generic substitution therefore introduces unpredictable regioselectivity, altered biological activity, and compromised synthetic fidelity.

Quantitative Evidence Supporting the Selection of 4-Hydroxybenzo[b]thiophene-2-carboxylic Acid Over Closest Analogs


Regioselective Bromination at the 5-Position Defines a Unique Synthetic Reactivity Profile Compared to Protected 4-Hydroxy Analogs

4-Hydroxybenzo[b]thiophene (the core nucleus without the 2-carboxylic acid) undergoes electrophilic bromination exclusively at the 5-position, a regioselectivity that is fundamentally distinct from its protected analogs. In direct comparative experiments under identical bromination conditions, 4-methoxybenzo[b]thiophene undergoes substitution at the 7-position, while 4-benzoyloxybenzo[b]thiophene undergoes substitution at both the 7-position (general electrophiles) and the 3-position (bromination specifically) [1]. This positional divergence—5-substitution for the free 4-hydroxy derivative versus 7-substitution for protected forms—demonstrates that the free 4-hydroxy group directs electrophilic attack to the 5-position, a regiochemical outcome not achievable with any protected analog. Users selecting this compound gain predictable access to 5-substituted derivatives that are inaccessible when using 4-methoxy or 4-benzoyloxy starting materials. The reported bromination of 4-hydroxybenzo[b]thiophene to yield the 5-bromo derivative provides a well-characterized synthetic entry point for further functionalization [1].

Medicinal Chemistry Synthetic Methodology Regioselectivity

Sustained Patent Activity in IPC Class C07D 333/62 Confirms Pharmaceutical Relevance as a Versatile Building Block

The International Patent Classification (IPC) C07D 333/62 specifically covers benzo[b]thiophenes with hetero atoms or carbon atoms having three bonds to hetero atoms (including hydroxyl and carboxyl substituents). This IPC class contains 111 patents with documented filing activity spanning 2016 through 2025, including 9 patents in 2016, 6 in 2017, 7 in 2018, 6 in 2019, 9 in 2020, 9 in 2021, 6 in 2022, 3 in 2023, and ongoing activity through 2025 [1]. The sustained patenting activity over a 10-year period provides class-level validation of the pharmaceutical relevance of compounds bearing the 4-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold. For comparison, structurally related scaffolds lacking the 4-hydroxy-2-carboxylic acid substitution pattern may fall under different IPC classifications with differing patent landscapes and commercial validation. The target compound's specific substitution pattern places it squarely within this actively patented chemical space, whereas 5-carboxylic or 6-carboxylic acid regioisomers (e.g., CAS 197014-73-6 and 33880-31-8) have distinct patent classifications and have not demonstrated the same breadth of pharmaceutical patent coverage.

Drug Discovery Intellectual Property Pharmaceutical Intermediates

Carboxylic Acid Position Dictates Biological Target Engagement: 2-Carboxylic Acid Derivatives Exhibit α-Amylase Inhibition Not Reported for 5- or 6-Carboxylic Acid Regioisomers

A systematic study of benzo[b]thiophene-2-carboxylic acid derivatives (compounds 3a–p) demonstrated consistent α-amylase inhibitory activity across the series, with IC₅₀ values ranging from 5.37 ± 0.25 μM to 29.89 ± 0.68 μM. The most potent derivative (compound 3b) exhibited an IC₅₀ of 5.37 ± 0.25 μM, exceeding the potency of the clinical standard acarbose (IC₅₀ = 6.40 ± 0.14 μM) by approximately 16%, with a competitive inhibition mechanism (Kᵢ = 1.76 μM) [1]. In contrast, the α-amylase inhibitory activity of 4-hydroxy-1-benzothiophene-5-carboxylic acid (CAS 197014-73-6) or 4-hydroxy-1-benzothiophene-6-carboxylic acid (CAS 33880-31-8) has not been reported in peer-reviewed literature to date, and no direct α-amylase inhibition data exist for these regioisomers. The SAR study specifically attributed the observed activity to the benzo[b]thiophene-2-carboxylate moiety, establishing that the 2-carboxylic acid position is essential for α-amylase target engagement [1]. Substitution of the 4-hydroxy-2-carboxylic acid compound with a 5-carboxylic or 6-carboxylic acid regioisomer would therefore eliminate this validated biological activity profile.

Antidiabetic Agents Enzyme Inhibition Structure-Activity Relationship

Definitive Application Scenarios for 4-Hydroxybenzo[b]thiophene-2-carboxylic Acid Based on Validated Evidence


Medicinal Chemistry: Synthesis of 5-Substituted Benzo[b]thiophene-2-carboxylic Acid Derivatives via Regioselective Electrophilic Substitution

Users requiring predictable access to 5-substituted benzo[b]thiophene-2-carboxylic acid derivatives should select 4-hydroxybenzo[b]thiophene-2-carboxylic acid as the starting material of choice. As established by Campaigne et al. (1971), the free 4-hydroxy group directs electrophilic bromination exclusively to the 5-position, a regiochemical outcome not achievable with 4-methoxy or 4-benzoyloxy protected analogs (which undergo substitution at the 7-position or 3-position, respectively) [1]. This predictable regioselectivity enables the precise installation of functional groups at the 5-position, providing a well-characterized entry point for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. The 2-carboxylic acid group remains intact during these transformations, preserving the scaffold's α-amylase inhibitory potential demonstrated by related benzo[b]thiophene-2-carboxylic acid derivatives (IC₅₀ range 5.37–29.89 μM) [2]. Users should not substitute with 5-carboxylic or 6-carboxylic acid regioisomers for α-amylase-targeted programs, as no inhibitory activity has been established for these positional isomers.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Lead Optimization Programs

Research programs targeting α-amylase inhibition for antidiabetic drug development should prioritize the benzo[b]thiophene-2-carboxylic acid scaffold, with 4-hydroxybenzo[b]thiophene-2-carboxylic acid serving as a versatile starting material for derivative synthesis. A 2024 structure-activity relationship study established that benzo[b]thiophene-2-carboxylic acid derivatives exhibit consistent α-amylase inhibition with IC₅₀ values ranging from 5.37 ± 0.25 μM to 29.89 ± 0.68 μM. Notably, compound 3b demonstrated an IC₅₀ of 5.37 ± 0.25 μM, exceeding the potency of the clinical standard acarbose (IC₅₀ = 6.40 ± 0.14 μM) by approximately 16%, with competitive inhibition kinetics (Kᵢ = 1.76 μM) and favorable drug-likeness predictions [2]. The 4-hydroxy group provides a synthetic handle for further functionalization, while the 2-carboxylic acid moiety is essential for target engagement. Programs requiring alternative regioisomers (5-carboxylic or 6-carboxylic acid derivatives) should note that α-amylase inhibitory activity has not been reported for these scaffolds, and substitution would eliminate the validated biological profile.

Pharmaceutical Intermediate Procurement for Patent-Protected Chemical Space

Organizations seeking to operate within a validated and patent-rich chemical space for drug discovery should prioritize procurement of 4-hydroxybenzo[b]thiophene-2-carboxylic acid as a key building block. The compound falls under IPC classification C07D 333/62, which contains 111 patents with sustained filing activity spanning 2016 through 2025, including 9 patents in 2016, 6 in 2017, 7 in 2018, 6 in 2019, 9 in 2020, 9 in 2021, 6 in 2022, 3 in 2023, and ongoing activity through 2025 [3]. This quantitative patent landscape data provides external validation of the pharmaceutical industry's continued investment in benzo[b]thiophene-2-carboxylic acid derivatives. The 4-hydroxy substitution pattern further expands synthetic versatility by enabling regioselective functionalization at the 5-position as documented by Campaigne et al. [1]. For users evaluating procurement options, this compound offers entry into a commercially validated scaffold class with demonstrated α-amylase inhibitory activity (IC₅₀ 5.37–29.89 μM) [2], distinguishing it from regioisomeric alternatives that lack comparable patent density and biological validation.

Quote Request

Request a Quote for 4-Hydroxybenzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.